3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline
CAS No.: 1432679-13-4
Cat. No.: VC2564989
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432679-13-4 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 3-[2-[cyclopropyl(methyl)amino]ethyl]aniline |
| Standard InChI | InChI=1S/C12H18N2/c1-14(12-5-6-12)8-7-10-3-2-4-11(13)9-10/h2-4,9,12H,5-8,13H2,1H3 |
| Standard InChI Key | QWDGZWBPLJZAFQ-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC(=CC=C1)N)C2CC2 |
| Canonical SMILES | CN(CCC1=CC(=CC=C1)N)C2CC2 |
Introduction
Chemical Properties and Structural Characteristics
3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is an aromatic amine with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . The compound features an aniline group (a benzene ring with an amino substituent) connected to a cyclopropyl(methyl)amino group via an ethyl linker.
Physical and Chemical Properties
The physical and chemical properties of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1432679-13-4 |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 3-[2-[cyclopropyl(methyl)amino]ethyl]aniline |
| Standard InChI | InChI=1S/C12H18N2/c1-14(12-5-6-12)8-7-10-3-2-4-11(13)9-10/h2-4,9,12H,5-8,13H2,1H3 |
| Standard InChIKey | QWDGZWBPLJZAFQ-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC(=CC=C1)N)C2CC2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The compound contains two nitrogen atoms - one as part of the aniline group (primary amine) and the other as a tertiary amine within the cyclopropyl(methyl)amino moiety. The presence of these amine groups contributes to the compound's potential hydrogen bonding capacity and its basic character.
Structural Features
The structure of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline consists of three key components:
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An aniline group with a primary amine (-NH2) at the meta position of the benzene ring
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An ethyl linker (-CH2-CH2-) connecting the aromatic ring to the tertiary amine
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A tertiary amine featuring a methyl group and a cyclopropyl ring
Comparison with Related Compounds
To better understand the properties and potential applications of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline, it is instructive to compare it with structurally related compounds.
Structural Analogs
The following table compares 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline with similar compounds identified in the literature:
Structure-Property Relationships
The differences in structure among these compounds can lead to significant variations in their chemical and biological properties:
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Linker length: The ethyl linker in 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline provides greater flexibility and a different spatial arrangement compared to the methyl linker in 3-{[Cyclopropyl(methyl)amino]methyl}aniline
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Amine substitution pattern: The tertiary amine in 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline contrasts with different amine patterns in the related compounds, affecting basicity and hydrogen bonding potential
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Lipophilicity: The additional carbon in the ethyl linker of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline likely increases its lipophilicity compared to the methyl-linked analog
These structural variations can significantly impact the compounds' biological activity, including receptor binding profiles, metabolic stability, and tissue distribution.
Physical Properties and Spectroscopic Characteristics
Predicted Physical Properties
While experimental data on many physical properties of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is limited, predicted properties can be inferred from similar compounds:
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Solubility: As an amine-containing compound, it is likely to be soluble in organic solvents such as ethanol, methanol, dichloromethane, and DMSO. The compound would have limited water solubility but might form water-soluble salts with acids.
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Acid-Base Properties: With both primary and tertiary amine functionalities, the compound is expected to exhibit basic properties and form stable salts with various acids.
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Stability: The compound is likely stable under standard conditions but may be sensitive to oxidation, particularly at the amine groups.
Current Research Status and Future Directions
Research Applications
Based on the available literature, 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline and related compounds are being investigated in several research areas:
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Development of novel PET imaging agents for various neurological targets
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Creation of selective receptor ligands for histamine receptors and other GPCRs
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Structure-activity relationship studies focusing on the optimization of aniline-based pharmacophores
Future Research Directions
Potential future research involving 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline might include:
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Detailed investigation of its binding profile against various receptor targets
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Development of more efficient synthetic routes to prepare the compound and its derivatives
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Exploration of its potential as a building block for more complex bioactive molecules
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Structure-activity relationship studies to optimize pharmacological properties
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Assessment of its metabolism and pharmacokinetic profile if biological activity is identified
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